N-(3-chloro-2-methylphenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro-methylphenyl group, a cyclohexyl group, and a triazolyl-sulfanyl moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the 3-chloro-2-methylphenylamine, which is then reacted with 2-bromoacetic acid to form the intermediate compound. This intermediate undergoes further reactions with cyclohexylamine and 1H-pyrrole-1-carboxamide to introduce the cyclohexyl and pyrrole groups, respectively. The final step involves the formation of the triazolyl-sulfanyl moiety through a cyclization reaction under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amides, alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of specific kinases or proteases, leading to altered signal transduction and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- **N-(3-chloro-2-methylphenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide shares similarities with other triazole-containing compounds, such as fluconazole and itraconazole, which are known for their antifungal properties.
Ethyl acetoacetate: Another compound with a similar structural motif, used widely in organic synthesis.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C21H24ClN5OS |
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Molecular Weight |
430.0 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H24ClN5OS/c1-15-17(22)10-7-11-18(15)23-19(28)14-29-21-25-24-20(16-8-3-2-4-9-16)27(21)26-12-5-6-13-26/h5-7,10-13,16H,2-4,8-9,14H2,1H3,(H,23,28) |
InChI Key |
UCSBMOMJBGTAQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4CCCCC4 |
Origin of Product |
United States |
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